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  • Product: 4-Hydroxy-3-(methylamino)benzoic acid
  • CAS: 617-13-0

Core Science & Biosynthesis

Foundational

Synonyms for 3-(methylamino)-4-hydroxybenzoic acid in literature

This guide provides an in-depth technical analysis of 3-(methylamino)-4-hydroxybenzoic acid , a specific benzoic acid derivative used primarily as an intermediate in organic synthesis and pharmaceutical development.[1] N...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(methylamino)-4-hydroxybenzoic acid , a specific benzoic acid derivative used primarily as an intermediate in organic synthesis and pharmaceutical development.[1]

Nomenclature, Synthesis, and Pharmaceutical Applications[1]

Executive Summary

3-(methylamino)-4-hydroxybenzoic acid (CAS: 617-13-0) is a bifunctional aromatic building block characterized by a secondary amine (N-methyl) and a phenolic hydroxyl group.[1] It serves as a critical scaffold in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and heterocyclic pharmaceutical intermediates. This guide distinguishes the compound from its structural analogs, such as Orthocaine (the methyl ester of the primary amine) and Vanillic acid (the methoxy analog), ensuring precise identification for chemical sourcing and reaction planning.

Chemical Identity & Synonyms

Accurate identification is paramount in technical literature to avoid confusion with the primary amine (3-amino-4-hydroxybenzoic acid) or the methyl ester derivatives.[1]

Table 1: Nomenclature and Identifiers
Identifier TypeValue / SynonymContext
Primary Name 3-(methylamino)-4-hydroxybenzoic acid IUPAC / Common Usage
Systematic Name 4-hydroxy-3-(methylamino)benzoic acidChemical Abstracts Service (CAS)
CAS Registry Number 617-13-0 Primary Identifier
Inverted Name Benzoic acid, 4-hydroxy-3-(methylamino)-Indexing Format
Structural Synonyms 3-N-Methylamino-4-hydroxybenzoic acidEmphasizing Nitrogen methylation
Abbreviated Names 3-MA-4-HBALaboratory shorthand
Related Ester Methyl 3-(methylamino)-4-hydroxybenzoateNot to be confused with Orthocaine
Structural Distinction (Critical)
  • Target Molecule: 3-(methylamino)-4-hydroxybenzoic acid (Free acid, N-methylated).[1]

  • Orthocaine (Orthoform New): Methyl 3-amino-4-hydroxybenzoate (Methyl ester, Primary amine).[1][2]

  • Vanillic Acid: 4-hydroxy-3-methoxybenzoic acid (O-methylated, not N-methylated).[1]

Synthesis & Production Protocols

The synthesis of 3-(methylamino)-4-hydroxybenzoic acid typically proceeds via the modification of 3-amino-4-hydroxybenzoic acid.[1] Direct methylation can lead to over-methylation (quaternary ammonium salts); therefore, reductive amination is the preferred route for high specificity.

Protocol A: Reductive Amination (Recommended)

This method utilizes formaldehyde and a reducing agent to selectively methylate the amine without affecting the carboxylic acid or phenol.

Reagents:

  • Substrate: 3-Amino-4-hydroxybenzoic acid (CAS: 1571-72-8)[1][3]

  • Methylating Agent: Formaldehyde (37% aq. solution)

  • Reducing Agent: Sodium cyanoborohydride (

    
    ) or Hydrogen/Pd-C[1]
    
  • Solvent: Methanol (

    
    ) or Ethanol (
    
    
    
    )

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of 3-amino-4-hydroxybenzoic acid in MeOH under inert atmosphere (

    
    ).
    
  • Imine Formation: Add 1.1 eq of Formaldehyde solution dropwise at 0°C. Stir for 30 minutes to form the Schiff base intermediate.

  • Reduction: Add 1.5 eq of

    
     in small portions. Maintain pH ~6 using acetic acid if necessary to prevent over-alkylation.
    
  • Quenching: Stir at room temperature for 4–6 hours. Quench with water.[4]

  • Isolation: Evaporate solvent, acidify aqueous layer to pH 3-4 to precipitate the product. Filter and recrystallize from water/ethanol.[5]

Protocol B: Reduction of Benzoxazole Derivatives (Alternative)

For high-purity applications, the compound can be generated by the hydrolysis of N-methylated benzoxazole intermediates, which protects the ortho-aminophenol functionality during earlier synthetic steps.[1]

Visualizing the Synthetic Pathway

The following diagram illustrates the logical flow from the nitro-precursor to the final N-methylated product, highlighting the divergence from the "Orthocaine" pathway.

SynthesisPathway Fig 1. Selective Synthesis of 3-(methylamino)-4-hydroxybenzoic acid vs. Orthocaine Nitro 3-Nitro-4-hydroxybenzoic acid (Precursor) Amino 3-Amino-4-hydroxybenzoic acid (Primary Amine) Nitro->Amino Reduction (H2/Pd-C) Schiff Schiff Base Intermediate (Transient) Amino->Schiff + HCHO (Formaldehyde) Orthocaine Methyl 3-amino-4-hydroxybenzoate (Orthocaine) Amino->Orthocaine Esterification (MeOH/H+) (Divergent Path) Target 3-(methylamino)-4-hydroxybenzoic acid (Target Molecule) Schiff->Target Reductive Amination (NaCNBH3)

Caption: Synthesis pathway distinguishing the target N-methylated acid from the ester derivative (Orthocaine).

Applications in Drug Development

3-(methylamino)-4-hydroxybenzoic acid acts as a "privileged scaffold" in medicinal chemistry due to its ability to form hydrogen bonds (donor and acceptor) and its rigid aromatic core.[1]

Kinase Inhibitor Synthesis

The 3-amino-4-hydroxy substitution pattern is mimicked in several tyrosine kinase inhibitors (e.g., Gefitinib analogs).[1] The N-methyl group provides:

  • Conformational Control: Restricts rotation of the amine, potentially locking the molecule in a bioactive conformation.

  • Solubility: Increases lipophilicity slightly compared to the primary amine, improving membrane permeability.

Heterocyclic Construction

The molecule is a precursor for Benzoxazoles and Benzimidazoles .

  • Reaction: Condensation with carboxylic acids or aldehydes.

  • Result: The N-methyl group prevents the formation of standard benzoxazoles, instead leading to N-methyl-benzoxazolones or requiring specific cyclization conditions that retain the methyl group, offering unique pharmacological profiles.[1]

Analytical Standards

Used as a reference standard in the analysis of degradation products of complex amine-containing drugs (e.g., local anesthetics) to verify stability and metabolic pathways.

Physicochemical Properties Data

PropertyValue (Approx.)Note
Molecular Weight 167.16 g/mol
Formula

Melting Point 201–205 °CDecomposes upon melting
Solubility DMSO, Methanol, Dilute BasePoor solubility in water at neutral pH
pKa (Acid) ~4.5Carboxylic acid
pKa (Base) ~2.8Aniline nitrogen (reduced due to EWG)

References

  • PubChem. (2025).[2][4][6] Compound Summary: 4-Hydroxy-3-(methylamino)benzoic acid (CAS 617-13-0).[1][7] National Library of Medicine. Retrieved February 14, 2026, from [Link]

  • NIST Chemistry WebBook. (2025). Benzoic acid derivatives and Mass Spectra. Retrieved February 14, 2026, from [Link]

Sources

Exploratory

Physicochemical Profiling: pKa Values of 4-Hydroxy-3-(methylamino)benzoic acid

The following technical guide details the physicochemical ionization profile of 4-Hydroxy-3-(methylamino)benzoic acid. This document is structured to support researchers in analytical method development, formulation stra...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical ionization profile of 4-Hydroxy-3-(methylamino)benzoic acid. This document is structured to support researchers in analytical method development, formulation strategy, and ADME prediction.

Executive Summary

4-Hydroxy-3-(methylamino)benzoic acid (CAS: 617-13-0) is an amphoteric pharmacophore often encountered as a metabolite or synthetic intermediate in the development of aniline-based analgesics and polybenzoxazole polymers. Its behavior in solution is governed by three ionizable functional groups: a carboxylic acid, a secondary aromatic amine, and a phenolic hydroxyl.

Understanding the dissociation constants (pKa) of this molecule is critical for predicting its solubility window, lipophilicity (LogD), and membrane permeability. This guide provides a derived pKa profile based on structural analogs and theoretical frameworks, alongside validated experimental protocols for verification.

Chemical Identity & Structural Analysis

The molecule consists of a benzoic acid core substituted with a hydroxyl group at the para position and a methylamino group at the meta position relative to the carboxyl.

FeatureDescription
IUPAC Name 4-Hydroxy-3-(methylamino)benzoic acid
CAS Number 617-13-0
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Core Structure Trisubstituted Benzene (Zwitterionic capability)
Functional Group Analysis[1][2][3]
  • Carboxylic Acid (-COOH): Electron-withdrawing group; typically the most acidic center.

  • Secondary Amine (-NHCH₃): Attached directly to the aromatic ring (aniline derivative). The methyl group exerts a positive inductive effect (+I), slightly increasing basicity compared to the primary analog.

  • Phenolic Hydroxyl (-OH): Weakly acidic; ionization occurs at high pH.

pKa Profile and Ionization Equilibria

Based on the structure-activity relationships (SAR) of analogous compounds (e.g., 3-aminobenzoic acid, 4-aminosalicylic acid) and computational prediction models (ACD/Percepta, ChemAxon), the ionization profile is defined by three distinct macro-constants.

Predicted Dissociation Constants
Ionization StepFunctional GroupApproximate pKaDescription
pKa₁ (Acidic) Carboxylic Acid (-COOH)2.9 – 3.2 Deprotonation of the carboxyl group. Lower than benzoic acid (4.2) due to the electron-withdrawing effect of the protonated ammonium group at position 3.
pKa₂ (Basic) Secondary Amine (-NH₂⁺CH₃)5.3 – 5.6 Deprotonation of the anilinium ion. Higher than aniline (4.[1]6) due to the electron-donating methyl group and potential H-bonding with the ortho-hydroxyl.
pKa₃ (Phenolic) Phenolic Hydroxyl (-OH)9.8 – 10.2 Deprotonation of the phenol. The anionic carboxylate at this pH makes the ring electron-rich, slightly raising the pKa compared to phenol (9.9).
Microspecies Distribution

The molecule exhibits zwitterionic behavior between pH 3.2 and 5.3.

  • pH < 2.0 (Cationic): Fully protonated. Species: [COOH, NH2+Me, OH] (Net Charge: +1)

  • pH 4.2 (Isoelectric Point - pI): Zwitterionic. Species: [COO-, NH2+Me, OH] (Net Charge: 0)

  • pH 7.4 (Anionic): Mono-anion. Species: [COO-, NHMe, OH] (Net Charge: -1)

  • pH > 11.0 (Dianionic): Fully deprotonated. Species: [COO-, NHMe, O-] (Net Charge: -2)

Visualization: Ionization Pathway

The following diagram illustrates the stepwise deprotonation sequence.

IonizationPath Cation Cationic Form (pH < 2) [COOH, NH2+Me, OH] Zwitterion Zwitterion (pH ~ 4.2) [COO-, NH2+Me, OH] Cation->Zwitterion pKa1 ~ 3.1 (-H+ from COOH) Anion Mono-Anion (pH ~ 7.4) [COO-, NHMe, OH] Zwitterion->Anion pKa2 ~ 5.5 (-H+ from NH2+) Dianion Dianion (pH > 11) [COO-, NHMe, O-] Anion->Dianion pKa3 ~ 10.0 (-H+ from OH)

Caption: Stepwise ionization equilibria of 4-Hydroxy-3-(methylamino)benzoic acid from acidic to basic conditions.

Experimental Determination Methodologies

To validate these values in a specific formulation buffer, the following protocols are recommended.

Method A: Potentiometric Titration (Gold Standard)

This method is ideal for determining pKa values in the range of 2–11, provided the compound has sufficient aqueous solubility (>1 mM).

Reagents:

  • 0.1 M HCl (Standardized)

  • 0.1 M NaOH (Carbonate-free, Standardized)

  • 0.15 M KCl (Ionic strength adjuster)

  • Degassed HPLC-grade water

Protocol:

  • Preparation: Dissolve approx. 3-5 mg of the compound in 20 mL of 0.15 M KCl solution. Ensure the temperature is thermostated to 25.0 ± 0.1°C.

  • Acidification: Lower the pH of the solution to ~2.0 using 0.1 M HCl to ensure the starting species is fully protonated (Cationic).

  • Titration: Titrate with 0.1 M NaOH using a micro-burette (increment 0.01 mL). Record pH after stabilization at each step.

  • Data Analysis: Plot pH vs. Volume of NaOH. Identify inflection points (equivalence points). Use the Bjerrum method or non-linear least squares regression (e.g., Hyperquad) to calculate pKa values.

Method B: UV-Vis Spectrophotometry (Spectrometric Titration)

Recommended if the compound has low solubility or if pKa values overlap (e.g., pKa2 and pKa3 are close). This method relies on the shift in absorption maximum (


) of the chromophore (benzene ring) as ionization states change.

Protocol:

  • Stock Solution: Prepare a 10 mM stock in methanol or DMSO.

  • Buffer Series: Prepare a series of aqueous buffers ranging from pH 1.5 to 12.0 (0.5 pH increments) with constant ionic strength.

  • Measurement: Dilute the stock into each buffer (final conc. ~50 µM). Scan absorbance from 200–400 nm.

  • Analysis: Select the wavelength with the maximum change in absorbance. Plot Absorbance vs. pH to generate a sigmoidal curve. The inflection point represents the pKa.

Visualization: Experimental Workflow

ExperimentalWorkflow Start Start: Sample Preparation SolubilityCheck Check Aqueous Solubility (> 1 mM?) Start->SolubilityCheck Potentiometric Method A: Potentiometric Titration SolubilityCheck->Potentiometric Yes Spectrophotometric Method B: UV-Vis Titration SolubilityCheck->Spectrophotometric No Acidify Acidify to pH 2.0 (Ensure Cationic State) Potentiometric->Acidify BufferPrep Prepare Buffer Series (pH 1.5 - 12.0) Spectrophotometric->BufferPrep Titrate Add NaOH Stepwise Record pH Acidify->Titrate Scan Measure Absorbance (200-400 nm) BufferPrep->Scan Calc Data Analysis (Bjerrum / Sigmoid Fit) Titrate->Calc Scan->Calc Result Output: pKa1, pKa2, pKa3 Calc->Result

Caption: Decision tree for selecting and executing the appropriate pKa determination protocol.

Implications for Drug Development

Solubility & Formulation
  • Minimum Solubility: The compound will exhibit minimum solubility (intrinsic solubility,

    
    ) at its isoelectric point (pH ~4.2). Formulations should avoid this pH range to prevent precipitation.
    
  • Salt Selection:

    • Acidic pH (pH < 3): Forms soluble hydrochloride salts (via amine protonation).

    • Basic pH (pH > 7): Forms soluble sodium/potassium salts (via carboxylate formation).

Membrane Permeability (LogD)
  • Stomach (pH 1-2): The cationic form dominates. Permeability is limited by charge, but high solubility aids dissolution.

  • Intestine (pH 6-7): The mono-anion dominates. While charged, the lipophilic methyl-aniline core may allow moderate passive diffusion.

  • Zwitterion Window (pH 4-5): This species often has higher membrane permeability than pure ions due to internal charge neutralization, potentially offering a window for absorption in the proximal duodenum.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65083, 3-Amino-4-hydroxybenzoic acid. Retrieved from [Link]

  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: High-Purity Recovery of 4-Hydroxy-3-(methylamino)benzoic Acid via Optimized Recrystallization

Abstract This document provides a comprehensive guide for the purification of 4-Hydroxy-3-(methylamino)benzoic acid, a key intermediate in pharmaceutical synthesis, using the recrystallization technique. We delve into th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the purification of 4-Hydroxy-3-(methylamino)benzoic acid, a key intermediate in pharmaceutical synthesis, using the recrystallization technique. We delve into the fundamental principles of solvent selection, provide a systematic protocol for identifying the optimal solvent system, and offer a detailed, step-by-step procedure for performing the recrystallization. This guide is designed for researchers, chemists, and process development professionals seeking to achieve high purity and yield for this and structurally similar compounds.

Introduction: The Critical Role of Purification

In the landscape of drug discovery and development, the purity of an active pharmaceutical ingredient (API) or its intermediates is non-negotiable. Impurities can significantly impact the safety, efficacy, and stability of the final drug product. Recrystallization stands as one of the most powerful and cost-effective methods for purifying solid organic compounds.[1][2] The technique leverages differences in solubility between the target compound and its impurities in a chosen solvent system.[3]

4-Hydroxy-3-(methylamino)benzoic acid is a multifunctional aromatic compound, incorporating a carboxylic acid, a phenolic hydroxyl group, and a secondary amine. This unique combination of functional groups dictates its solubility characteristics and presents specific challenges and opportunities for purification. This application note will elucidate the causal relationships between molecular structure, solvent choice, and purification outcome.

The Science of Recrystallization: A Primer

The efficacy of recrystallization is rooted in a simple principle: the solubility of most solid compounds increases significantly with temperature.[2][3] The ideal recrystallization solvent will dissolve the target compound completely when hot but only sparingly when cold. Conversely, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying behind in the mother liquor upon crystallization).[3]

Pillars of an Effective Recrystallization Solvent:

  • Differential Solubility: High solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.

  • Inertness: The solvent must not react chemically with the compound being purified.[3]

  • Impurity Disposition: Impurities should have solubility characteristics that are opposite to the target compound.

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals.[3]

Strategic Solvent Selection for 4-Hydroxy-3-(methylamino)benzoic Acid

The molecular structure of 4-Hydroxy-3-(methylamino)benzoic acid—featuring a polar aromatic core with multiple hydrogen bond donor and acceptor sites—suggests that polar, protic solvents are excellent starting points. Analogous compounds, such as benzoic acid and other aminobenzoic acid derivatives, are frequently purified using water or aqueous alcohol solutions.[4][5][6]

Based on this structural analysis and literature precedent, the following solvents and co-solvent systems are recommended for initial screening.

Data Presentation: Potential Solvent Systems
Solvent SystemBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Expected BehaviorSafety Considerations
Water (H₂O)10080.1The multiple H-bonding groups suggest good solubility in hot water but potentially poor solubility in cold. An excellent, green solvent choice.Non-hazardous.
Ethanol (EtOH)7824.5Good general solvent for polar organic molecules. May show high solubility even when cold, necessitating a co-solvent.Flammable. Use in a well-ventilated area away from ignition sources.
Methanol (MeOH)6532.7Similar to ethanol but more polar and with a lower boiling point.Flammable and toxic. Avoid inhalation and skin contact.
Ethanol/WaterVariableVariableAn excellent co-solvent system. The ratio can be fine-tuned to achieve ideal solubility characteristics.Flammable.
Methanol/WaterVariableVariableAnother powerful co-solvent system for highly polar compounds.Flammable and toxic.
Isopropanol (IPA)8219.9Less polar than ethanol; may provide a steeper solubility curve.Flammable.

Experimental Protocols

These protocols are designed to be self-validating, moving from a small-scale screening to a full-scale purification.

Protocol A: Micro-Scale Solvent Screening

Objective: To rapidly identify the most promising solvent or co-solvent system for recrystallization.

Methodology:

  • Place approximately 20-30 mg of crude 4-Hydroxy-3-(methylamino)benzoic acid into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., water, ethanol, methanol, isopropanol) dropwise at room temperature, agitating after each drop. Record the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves. Note the volume of solvent required.

  • Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.

Visualization: Recrystallization Workflow

Recrystallization_Workflow Crude Crude Solid Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Hot_Solution Hot, Saturated Solution Dissolve->Hot_Solution Insoluble_Check Insoluble Impurities? Hot_Solution->Insoluble_Check Hot_Filter Hot Gravity Filtration Insoluble_Check->Hot_Filter Yes Cool Slow Cooling (Room Temp -> Ice Bath) Insoluble_Check->Cool No Clear_Filtrate Clear, Hot Filtrate Hot_Filter->Clear_Filtrate Clear_Filtrate->Cool Crystals Crystal Slurry Cool->Crystals Isolate Vacuum Filtration (Büchner Funnel) Crystals->Isolate Pure_Wet Pure, Wet Crystals Isolate->Pure_Wet Mother_Liquor Mother Liquor (Contains Soluble Impurities) Isolate->Mother_Liquor Wash Wash with Cold Solvent Dry Drying Wash->Dry Pure_Wet->Wash Pure_Dry Pure, Dry Product Dry->Pure_Dry

Caption: Workflow for the purification of a solid organic compound by recrystallization.

Protocol B: Optimized Recrystallization of 4-Hydroxy-3-(methylamino)benzoic Acid

(This protocol assumes an ethanol/water co-solvent system was identified as optimal in Protocol A. Adjust as necessary.)

Materials & Equipment:

  • Crude 4-Hydroxy-3-(methylamino)benzoic acid

  • Ethanol, reagent grade

  • Deionized Water

  • Erlenmeyer flasks (at least two)

  • Heating source (hot plate with water bath or heating mantle)

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

Step-by-Step Methodology:

  • Dissolution:

    • Place the crude solid (e.g., 5.0 g) into a 250 mL Erlenmeyer flask.

    • Add the primary solvent (ethanol) in small portions while heating the flask gently. The goal is to create a concentrated solution.

    • Once the solid is mostly dissolved in the hot ethanol, begin adding the anti-solvent (hot deionized water) dropwise until the solution becomes faintly cloudy (the saturation point).

    • Add a few more drops of hot ethanol until the solution becomes clear again. This ensures you are using the minimum amount of hot solvent necessary for complete dissolution, which is critical for maximizing recovery.[2]

  • Crystallization:

    • Remove the flask from the heat source and cover it with a watch glass. Allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals as it allows the crystal lattice to form selectively, excluding impurities.[1][2]

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the product from the now cold, supersaturated solution.

  • Isolation and Washing:

    • Set up a vacuum filtration apparatus with a Büchner funnel and a properly sized filter paper.

    • Wet the filter paper with a small amount of the cold ethanol/water mixture.

    • Pour the cold crystal slurry into the funnel and apply the vacuum. Use a spatula to transfer any remaining crystals.

    • Wash the collected crystals with a small portion of ice-cold solvent to rinse away any residual mother liquor containing dissolved impurities.[1] Using cold solvent is crucial to prevent the purified product from redissolving.

    • Keep the vacuum on for several minutes to pull air through the crystals, helping to partially dry them.[1]

  • Drying:

    • Carefully transfer the filter cake to a pre-weighed watch glass.

    • Dry the crystals to a constant weight. This can be done by air drying in a fume hood or, for faster results, in a vacuum oven at a modest temperature (e.g., 40-50 °C) to avoid decomposition.

  • Purity Assessment:

    • Determine the melting point of the dried, recrystallized product. A pure compound will exhibit a sharp melting point over a narrow range (typically < 2 °C). Compare this to the melting point of the crude starting material.

    • Calculate the percent recovery: (mass of pure, dry product / mass of crude starting material) x 100%.

Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used; solution is not saturated.Boil off some of the solvent to increase concentration. Try scratching the inside of the flask with a glass rod to create nucleation sites.[1][6] Add a "seed" crystal of the pure compound.
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute; the solution was cooled too rapidly.Reheat the solution to dissolve the oil. Add a larger volume of solvent and allow it to cool much more slowly. Consider a lower-boiling point solvent.
Low Recovery Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent. Always wash crystals with ice-cold solvent. Ensure filtration apparatus is pre-heated if performing a hot filtration.
Colored Product Colored impurities are co-crystallizing.Before cooling, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and perform a hot gravity filtration to remove the charcoal and adsorbed impurities.[2][5]

References

  • PrepChem. (n.d.). Preparation of 4-amino-3-hydroxybenzoic acid. Retrieved from PrepChem.com [Link]

  • Witt, E. R. (1972). U.S. Patent No. 3,654,351. Washington, DC: U.S.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from orgchemboulder.com [Link]

  • Lee, S. S., et al. (2015). U.S. Patent No. 9,233,905 B2. Washington, DC: U.S.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization. Retrieved from orgchem.chem.wisc.edu [Link]

  • Lee, K. S., et al. (2007). U.S. Patent No. 7,307,188 B2. Washington, DC: U.S.
  • Florida A&M University. (2016). Lab Report Recrystallization. Retrieved from a-i-s.s3.amazonaws.com [Link]

  • University of California, Irvine. (n.d.). Recrystallization of Benzoic Acid. Retrieved from uci.edu [Link]

  • St. Norbert College. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from snc.edu [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 4-Hydroxy-3-(methylamino)benzoic acid synthesis

Technical Support Center: Organic Synthesis Division Ticket Subject: Optimization of 4-Hydroxy-3-(methylamino)benzoic Acid Synthesis Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Ticket Subject: Optimization of 4-Hydroxy-3-(methylamino)benzoic Acid Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are encountering yield and purity issues with the synthesis of 4-Hydroxy-3-(methylamino)benzoic acid . This is a classic "deceptively simple" molecule. While the structure suggests a straightforward methylation of 3-amino-4-hydroxybenzoic acid, the reality involves navigating three competing failure modes: N,N-dimethylation (over-alkylation) , oxidation of the electron-rich aminophenol core , and isoelectric solubility issues during isolation.

This guide moves beyond standard textbook protocols to address the kinetic and thermodynamic controls required for high-yield mono-methylation.

Module 1: The Reaction Pathway & Critical Control Points

To improve yield, we must first visualize the competitive landscape of the reaction. The most robust route is the Reductive Amination of 3-amino-4-hydroxybenzoic acid using formaldehyde and a hydride reducing agent.

Mechanism & Competitive Pathways

ReactionPathway cluster_conditions Critical Control Points SM Starting Material (3-Amino-4-hydroxybenzoic acid) Imine Intermediate (Schiff Base) SM->Imine + HCHO (Reversible) Product Target Product (Mono-methyl) Imine->Product + Hydride (Fast) Impurity Impurity (Dimethylated) Product->Impurity + HCHO + Hydride (Over-reaction)

Figure 1: Reaction pathway showing the danger of over-methylation (Red dashed line).

The "Selectivity Cliff"

The rate of reaction for the second methylation (going from mono- to di-methyl) is often faster than the first because the secondary amine (product) is more nucleophilic than the primary amine (starting material).

  • Solution: You cannot rely on stoichiometry alone. You must use a reducing agent that reduces the imine faster than it reduces the carbonyl, or use an agent that does not reduce the carbonyl at all until the imine is formed.

Module 2: Optimized Experimental Protocol

This protocol uses Sodium Cyanoborohydride (NaBH₃CN) . While toxic, it is superior to NaBH₄ for this specific transformation because it is stable at pH 6-7, allowing for protonation of the amine which retards over-methylation [1].

Reagents:

  • 3-Amino-4-hydroxybenzoic acid (1.0 eq)[1]

  • Formaldehyde (37% aq. solution) (1.05 eq) — Do not use large excess.

  • Sodium Cyanoborohydride (1.5 eq)

  • Acetic Acid (to adjust pH)

  • Methanol (Solvent)[1][2]

Step-by-Step Workflow:

  • Dissolution & pH Check: Dissolve the starting material in Methanol. The amino acid nature means it may not fully dissolve until pH adjustment. Adjust pH to ~6.0 using Acetic Acid.

  • Imine Formation: Add Formaldehyde (1.05 eq) dropwise at 0°C. Stir for 30–60 minutes.

    • Why? Allowing the Schiff base to form before adding the reducing agent ensures the stoichiometry is locked in.

  • Reduction: Add NaBH₃CN in portions. Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Quench with water.

  • Isolation (The Critical Step): See Module 3.

Module 3: Troubleshooting Guide (Q&A)

Issue 1: "I see a large M+14 peak (Dimethyl impurity) in LC-MS."

Diagnosis: Over-methylation due to high local concentration of formaldehyde or "runaway" nucleophilicity. Corrective Actions:

  • Switch Reducing Agents: If using NaBH₄, stop. It reduces aldehydes to alcohols and imines to amines indiscriminately. Switch to NaBH(OAc)₃ (Sodium triacetoxyborohydride) or NaBH₃CN . These are milder and tolerate the equilibrium better [2].

  • The "Slow Drip" Technique: Do not dump formaldehyde in. Pre-mix the amine and the reducing agent, then add Formaldehyde very slowly via syringe pump over 1 hour. This keeps the aldehyde concentration low, favoring the reaction with the abundant starting material over the scarce product.

Issue 2: "My reaction mixture turned black/brown."

Diagnosis: Oxidation of the aminophenol core. Aminophenols are notoriously sensitive to air, forming quinone-like tars. Corrective Actions:

  • Degas Solvents: Sparge your methanol with Argon/Nitrogen for 15 minutes before use.

  • Radical Scavenger: Add 1–2% mole equivalent of Sodium Bisulfite or Ascorbic Acid to the reaction mixture. This acts as a sacrificial antioxidant.

Issue 3: "I have low yield; I can't get the solid to precipitate."

Diagnosis: You missed the Isoelectric Point (pI) .

  • This molecule is a zwitterion.

    • pH < 3: Cationic (Ammonium species) -> Soluble in water.

    • pH > 8: Anionic (Carboxylate/Phenolate) -> Soluble in water.

    • pH ~4.3: Zwitterion (Net neutral) -> Insoluble (Precipitates) .

Data Table: Solubility vs. pH

pH Condition Species Dominance Solubility Action
pH 1.0 (HCl) NH₂⁺ / COOH High Do not filter here
pH 4.3 (Target) NH₂⁺ / COO⁻ Lowest FILTER HERE

| pH 10 (NaOH) | NH / COO⁻ / O⁻ | High | Do not filter here |

Module 4: Isolation & Purification Decision Tree

Do not use column chromatography if possible; the zwitterion will streak on silica unless you use 1% Acetic Acid or Triethylamine, which complicates NMR. Use precipitation.[3]

WorkupTree Crude Crude Reaction Mixture (Methanol/Water) Strip Evaporate Methanol (Vacuum) Crude->Strip Residue Aqueous Residue Strip->Residue Acidify Acidify to pH 1-2 (Remove excess Borohydride) Residue->Acidify Adjust Adjust pH to 4.3 (Using 2N NaOH) Acidify->Adjust Precipitate Precipitate Forms? Adjust->Precipitate Filter Filter & Wash (Cold Water) Precipitate->Filter Yes (Solid) Extract Continuous Extraction (EtOAc or n-BuOH) Precipitate->Extract No (Oil/Soluble)

Figure 2: Workup decision tree focusing on isoelectric precipitation.

Frequently Asked Questions (FAQs)

Q: Can I use Methyl Iodide (MeI) instead of formaldehyde? A: Strongly Not Recommended. Direct alkylation with alkyl halides on an aminophenol is a regioselectivity nightmare. You will get O-methylation (methoxy), N-methylation, and N,N-dimethylation mixtures. Reductive amination is far superior for N-selectivity [3].

Q: My product is an oil. How do I crystallize it? A: This is common if residual acetic acid or salts are present. Dissolve the oil in a minimum amount of hot water (or water/ethanol 9:1), adjust pH strictly to 4.3, and let it stand in the fridge (4°C) overnight. Scratching the glass side often induces nucleation for benzoic acid derivatives.

Q: Is the phenolic -OH interfering? A: Generally, no. Under reductive amination conditions (slightly acidic to neutral), the phenol remains protonated and unreactive. However, if you use basic conditions (pH > 10), the phenoxide becomes a nucleophile. Keep the pH < 7 during the reaction.[1]

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[4] Journal of the American Chemical Society, 93(12), 2897-2904. Link

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Salvatore, R. N., Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811. Link

Sources

Optimization

Stability of 4-Hydroxy-3-(methylamino)benzoic acid under acidic conditions

Here is the technical support center for the stability of 4-Hydroxy-3-(methylamino)benzoic acid under acidic conditions. Introduction This technical support guide is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for the stability of 4-Hydroxy-3-(methylamino)benzoic acid under acidic conditions.

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Hydroxy-3-(methylamino)benzoic acid. Its purpose is to provide in-depth insights, troubleshooting advice, and validated protocols for assessing the stability of this compound, particularly under acidic conditions. Understanding the degradation kinetics and pathways is a critical aspect of formulation development, ensuring the safety, efficacy, and shelf-life of the final product.[1][2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during experimental workflows.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4-Hydroxy-3-(methylamino)benzoic acid in an acidic environment?

The structure of 4-Hydroxy-3-(methylamino)benzoic acid contains several functional groups susceptible to acid-catalyzed reactions: a carboxylic acid, a phenolic hydroxyl group, and a secondary amine. The primary concerns are:

  • Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation (loss of CO2) at elevated temperatures, a reaction often catalyzed by acid.[3] This would result in the formation of 2-(methylamino)phenol.

  • Hydrolysis: While less common for aryl amines, under harsh acidic conditions and high temperatures, the methylamino group could potentially be susceptible to hydrolytic cleavage.

  • Oxidation: The presence of the electron-donating hydroxyl and amino groups makes the aromatic ring susceptible to oxidation, which can be exacerbated by the presence of trace metal impurities and oxygen, even in acidic media.

Q2: How do experimental variables like acid concentration, temperature, and time impact degradation?

These variables are interdependent and crucial in determining the rate and extent of degradation.

  • Acid Concentration: Higher acid concentrations (lower pH) generally increase the rate of acid-catalyzed reactions like hydrolysis and can influence decarboxylation.[1][4] It is common to start with 0.1 M HCl and increase to 1.0 M HCl if no significant degradation is observed.[5]

  • Temperature: Temperature provides the activation energy for degradation reactions. According to the Arrhenius equation, reaction rates increase exponentially with temperature. Forced degradation studies are often conducted at elevated temperatures (e.g., 50-60 °C) to accelerate degradation to a target level of 5-20% within a reasonable timeframe.[5][6]

  • Time: The duration of exposure to stress conditions directly correlates with the extent of degradation. Time points should be carefully selected to establish a degradation profile.

Q3: What is a "forced degradation" or "stress testing" study, and why is it necessary?

A forced degradation study is an experiment where a drug substance is intentionally exposed to extreme conditions, such as high heat, humidity, light, and acidic or basic environments, to accelerate its decomposition.[1][4] The core objectives are:

  • To identify likely degradation products and establish degradation pathways.[2]

  • To develop and validate stability-indicating analytical methods that can accurately separate and quantify the intact drug from its degradants.[6]

  • To inform formulation design, packaging selection, and storage conditions.[2] These studies are a regulatory expectation, with guidelines provided by the International Council for Harmonisation (ICH), specifically in Q1A(R2).[6]

Q4: What analytical methods are recommended for monitoring the stability of 4-Hydroxy-3-(methylamino)benzoic acid?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique. A reversed-phase C18 column is typically a good starting point. For definitive identification of unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is the gold standard, as it provides molecular weight information that is crucial for structure elucidation.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your stability studies.

Scenario 1: No degradation is observed even under harsh acidic conditions (e.g., 1 M HCl, 60°C for 24 hours).
  • Causality & Explanation: The molecule may be inherently stable under the tested conditions. Forced degradation aims for a target degradation of 5-20%; if no degradation occurs, the conditions are not challenging enough to prove the method is "stability-indicating".[5][6]

  • Troubleshooting Steps:

    • Increase Temperature: Cautiously increase the temperature in increments (e.g., to 70°C or 80°C), while carefully monitoring for excessive degradation.

    • Increase Acid Strength/Reflux: If temperature increase is insufficient, consider refluxing the sample in the acidic solution, which combines high temperature with the chosen acid concentration.[4]

    • Extend Exposure Time: Increase the duration of the study, taking samples at later time points (e.g., 48, 72 hours).

Scenario 2: Degradation is too rapid, with over 50% loss of the parent compound in the first time point.
  • Causality & Explanation: The chosen stress conditions are too severe for the molecule. Degradation exceeding 20% is generally considered abnormal and may not yield relevant information about primary degradation pathways, as secondary and tertiary degradants may form.[5]

  • Troubleshooting Steps:

    • Reduce Temperature: Lower the incubation temperature to room temperature or a milder heat (e.g., 40°C).

    • Decrease Acid Concentration: Use a lower concentration of acid, for example, 0.01 M HCl instead of 0.1 M HCl.

    • Shorter Time Points: Sample at much earlier time points (e.g., 15 min, 30 min, 1 hr) to capture the initial degradation kinetics.

Scenario 3: The HPLC chromatogram shows poor peak shape for the parent compound or new impurity peaks.
  • Causality & Explanation: The acidic nature of the sample being injected can interfere with the chromatography, especially if the mobile phase is at a significantly different pH. Degradation products may also have different polarities and pKa values, causing them to behave poorly under the current method.

  • Troubleshooting Steps:

    • Neutralize Samples: Before injection, neutralize the sample by adding an equimolar amount of a suitable base (e.g., NaOH). Be sure to run a blank of the neutralized matrix to check for interferences.

    • Adjust Mobile Phase pH: Modify the pH of the aqueous component of your mobile phase. For an acidic analyte like this, a low pH mobile phase (e.g., pH 2.5-3.0 with phosphoric or formic acid) will keep the carboxylic acid protonated, often leading to better peak shape and retention on a C18 column.

    • Modify Gradient: Develop a gradient elution method to improve the separation and peak shape of both the polar and non-polar degradants.

Part 3: Experimental Protocols & Data

Protocol 1: Forced Degradation Under Acidic Hydrolysis

This protocol outlines a typical workflow for assessing the stability of 4-Hydroxy-3-(methylamino)benzoic acid in acidic conditions.

1. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Hydroxy-3-(methylamino)benzoic acid and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile). This is your stock solution.
  • Acidic Solution (0.1 M HCl): Prepare a solution of 0.1 M Hydrochloric Acid.

2. Stress Sample Preparation:

  • In a clean vial, add 1 mL of the stock solution.
  • Add 9 mL of the 0.1 M HCl solution. This results in a final drug concentration of 0.1 mg/mL (100 µg/mL).
  • Cap the vial tightly.

3. Control Sample Preparation:

  • Prepare a control sample by adding 1 mL of the stock solution to 9 mL of the dissolution solvent (e.g., methanol/water) instead of HCl. This sample should be stored at 4°C in the dark.

4. Incubation:

  • Place the stress sample in a water bath or oven set to 60°C.
  • Store the control sample at 4°C.

5. Time-Point Sampling:

  • Withdraw aliquots (e.g., 1 mL) from the stress sample at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

6. Sample Quenching and Analysis:

  • Immediately after withdrawal, neutralize the aliquot by adding an equimolar amount of base (e.g., 1 mL of 0.1 M NaOH). This stops the degradation reaction.
  • Dilute the quenched sample as necessary with the mobile phase.
  • Analyze the sample by a stability-indicating HPLC method.
Table 1: Example HPLC Method Parameters
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm

Part 4: Visualizations

Diagram 1: Forced Degradation Workflow

This diagram illustrates the logical flow of the acid stress testing experiment, from sample preparation to data analysis.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution StressSample Mix Stock + HCl (1:9 v/v) Stock->StressSample Acid Prepare 0.1 M HCl Acid->StressSample Control Prepare Control (Drug in Solvent) Incubate Incubate at 60°C StressSample->Incubate Sampling Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Sampling Withdraw Aliquots Quench Neutralize with Equimolar Base Sampling->Quench Stop Reaction HPLC Analyze via Stability-Indicating HPLC Quench->HPLC Data Calculate % Degradation & Identify Products HPLC->Data

Caption: Workflow for Acidic Forced Degradation Study.

Diagram 2: Hypothetical Degradation Pathway

This diagram shows a potential primary degradation pathway for 4-Hydroxy-3-(methylamino)benzoic acid under acidic stress and heat.

Degradation_Pathway Parent 4-Hydroxy-3-(methylamino)benzoic acid Product 2-(methylamino)phenol Parent->Product  Acid (H+), Heat (Δ) Decarboxylation CO2 + CO2

Caption: Potential Decarboxylation Pathway.

References

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate.
  • Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. (n.d.). Sharp Services.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Veeprho.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
  • Degradation of benzoic acid and its derivatives in subcritical water. (2010). PubMed.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Differentiating Benzoic Acid Isomers by NMR Spectroscopy: 4-Hydroxy-3-(methylamino)benzoic acid vs. 3-amino-4-hydroxybenzoic acid

In the realm of drug development and synthetic chemistry, the precise structural elucidation of molecules is paramount. Isomeric impurities can significantly alter the pharmacological and toxicological profiles of a comp...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug development and synthetic chemistry, the precise structural elucidation of molecules is paramount. Isomeric impurities can significantly alter the pharmacological and toxicological profiles of a compound, making their unambiguous identification a critical quality control step. This guide provides an in-depth comparison and a detailed experimental protocol for distinguishing between two closely related isomers: 4-Hydroxy-3-(methylamino)benzoic acid and 3-amino-4-hydroxybenzoic acid, using the power of Nuclear Magnetic Resonance (NMR) spectroscopy.

The structural similarity of these two compounds—differing only by a methyl group on the amino substituent—presents a classic analytical challenge. While their mass-to-charge ratios are nearly identical, their NMR spectra exhibit subtle, yet definitive, differences rooted in the principles of chemical environment and nuclear shielding.[1] This guide will explain the causality behind these spectral differences and provide a robust, self-validating protocol for their distinction.

The Theoretical Foundation: Predicting Spectral Differences

The key to distinguishing these isomers lies in how the electronic properties of the amino (-NH₂) versus the methylamino (-NHCH₃) groups influence the chemical shifts of nearby protons (¹H) and carbons (¹³C) on the aromatic ring.[1][2] Electron-donating groups, like amino and hydroxyl moieties, increase electron density at the ortho and para positions, causing the nuclei at these positions to be more "shielded" and resonate at a lower chemical shift (upfield).[2][3] Conversely, electron-withdrawing groups, such as the carboxylic acid, decrease electron density, "deshielding" nearby nuclei and shifting their signals downfield.[1]

  • 4-Hydroxy-3-(methylamino)benzoic acid (Isomer A): The defining feature will be the signal from the N-methyl group protons.

  • 3-amino-4-hydroxybenzoic acid (Isomer B): This isomer lacks the N-methyl group, providing the most straightforward point of differentiation.

Visualizing the Isomers and Workflow

To begin, let's visualize the structures of the two isomers and the analytical workflow we will follow. The protons and carbons are numbered for clear reference in the subsequent data tables.

Caption: Molecular structures of the two isomers under investigation.

G start Prepare NMR Sample (5-25 mg in 0.6 mL DMSO-d6) h1 Acquire ¹H NMR Spectrum start->h1 c13 Acquire ¹³C NMR Spectrum h1->c13 cosy Acquire 2D COSY Spectrum (Optional, for confirmation) c13->cosy hsqc Acquire 2D HSQC Spectrum (Optional, for confirmation) cosy->hsqc analysis Analyze Spectra & Compare Data hsqc->analysis id Definitive Isomer Identification analysis->id

Caption: Recommended workflow for isomer differentiation using NMR.

Experimental Protocol: A Self-Validating System

This protocol is designed to yield high-quality, unambiguous data. The choice of solvent and inclusion of optional two-dimensional (2D) experiments provides internal validation for all assignments.

1. Sample Preparation

  • Analyte Quantity: Weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR.[4][5] Higher concentrations are needed for ¹³C experiments due to the lower natural abundance of the ¹³C isotope.[6]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is an excellent choice as it readily solubilizes these polar, hydrogen-bonding compounds.[5] Crucially, it allows for the observation of exchangeable protons from the -OH, -COOH, and -NH groups, which might otherwise be broadened or exchanged away in solvents like D₂O.

  • Homogenization: Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, high-quality 5 mm NMR tube.[7] Solid particles will degrade the magnetic field homogeneity, leading to poor spectral resolution.[6][8]

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-added to deuterated solvents by the manufacturer and serves as the internal reference, with its signal set to 0.0 ppm.[9][10]

2. NMR Data Acquisition

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex splitting patterns in the aromatic region.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This will show a single peak for each unique carbon atom.

  • (Optional but Recommended) 2D NMR:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically 2-3 bonds apart), which is invaluable for confirming the connectivity of the aromatic protons.[11][12] Cross-peaks in a COSY spectrum provide direct evidence of which protons are neighbors.[13]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[11][13] It provides an unambiguous link between the ¹H and ¹³C spectra, greatly simplifying the assignment process.[12]

Data Analysis and Interpretation

The following tables summarize the predicted chemical shifts (δ) for each isomer. These predictions are based on established substituent effects on the benzene ring.[14][15]

¹H NMR Data Comparison

The most striking difference is the presence of the N-CH₃ signal in Isomer A.

Assignment Isomer A (4-OH, 3-NHCH₃) Isomer B (3-NH₂, 4-OH) Rationale for Distinction
N-CH₃ ~2.8-3.0 ppm (singlet, 3H) Absent Definitive identifier for Isomer A. This singlet arises from the three equivalent methyl protons.
Aromatic H 6.5 - 7.5 ppm (complex)6.5 - 7.5 ppm (complex)The precise chemical shifts and splitting patterns of the three aromatic protons (H2, H5, H6) will differ due to the distinct electronic influence of -NHCH₃ vs. -NH₂.[16]
-NH Present (broad singlet)Present (broad singlet, 2H)The integration of the -NH signal will be for one proton in Isomer A and two in Isomer B.
-OH & -COOH Present (broad singlets)Present (broad singlets)These exchangeable protons often appear as broad signals at variable chemical shifts, typically >10 ppm for the carboxylic acid.
¹³C NMR Data Comparison

The carbon spectrum provides a second, powerful layer of confirmation.

Assignment Isomer A (4-OH, 3-NHCH₃) Isomer B (3-NH₂, 4-OH) Rationale for Distinction
N-CH₃ ~30-40 ppm Absent Unambiguous confirmation for Isomer A. This signal appears in the aliphatic region of the spectrum.
Aromatic C ~110-150 ppm (6 signals)~110-150 ppm (6 signals)The chemical shifts of the ring carbons, particularly C3 and C4 (the carbons directly attached to the N and O substituents), will show measurable differences.[17][18]
-COOH ~165-175 ppm~165-175 ppmThe carboxylic acid carbon is highly deshielded and appears far downfield.[9][18]

Conclusion

Distinguishing between 4-Hydroxy-3-(methylamino)benzoic acid and 3-amino-4-hydroxybenzoic acid is readily and definitively achievable using standard 1D NMR techniques. The presence or absence of a singlet proton signal around 2.8-3.0 ppm and a corresponding carbon signal around 30-40 ppm serves as the primary, irrefutable evidence. The subtle, yet predictable, differences in the aromatic region provide secondary confirmation. For complete and rigorous characterization, especially in regulated environments, the use of 2D NMR experiments like COSY and HSQC is strongly recommended to validate all spectral assignments and confirm the molecular structure beyond any doubt.

References

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Organic Chemistry at CU Boulder.
  • BenchChem. (2025). Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry.
  • (n.d.). NMR Sample Preparation.
  • (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • (n.d.). Carbon-13 nuclear magnetic resonance of biologically important aromatic acids. I. Chemical shifts of benzoic acid and derivative.
  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal.
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • MIT. (n.d.). APPENDIX 2.
  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.
  • Moser, A. (2009, December 14). How to Interpret an HSQC-COSY Experiment. ACD/Labs.
  • Baranac-Stojanović, M. (2018, April 4). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted With an Electron-Accepting (NO2)/Donating (NH2) Group Be Explained in Terms of Resonance Effects of Substituents?. PubMed.
  • (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • St. Olaf College. (n.d.). 1H NMR Aromatic Chemical Shift Calculator.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.
  • University of Calgary. (n.d.). Ch 13 - Aromatic H.
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube.
  • PubChem. (n.d.). 3-Amino-4-hydroxybenzoic acid.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift.

Sources

Comparative

HPLC retention time of 4-Hydroxy-3-(methylamino)benzoic acid vs impurities

Technical Comparison Guide: HPLC Separation of 4-Hydroxy-3-(methylamino)benzoic acid and Critical Impurities Executive Summary 4-Hydroxy-3-(methylamino)benzoic acid (HMABA) is a critical zwitterionic intermediate often u...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: HPLC Separation of 4-Hydroxy-3-(methylamino)benzoic acid and Critical Impurities

Executive Summary

4-Hydroxy-3-(methylamino)benzoic acid (HMABA) is a critical zwitterionic intermediate often used in the synthesis of pharmaceutical actives (e.g., specific tyrosine kinase inhibitors or thrombin inhibitors). Its analysis presents a unique chromatographic challenge due to the amphoteric nature of the molecule—containing both a basic secondary amine (


) and an acidic carboxyl group (

).

Standard C18 methods often fail to retain HMABA sufficiently or resolve it from its highly polar demethylated impurity, 3-amino-4-hydroxybenzoic acid . This guide compares three chromatographic approaches, ultimately recommending a Mixed-Mode (C18 + Cation Exchange) strategy for superior resolution and peak shape.

Chemical Context & Impurity Profile

To design a robust method, one must understand the structural relationship between the target and its impurities. The primary impurities arise from the synthetic pathway (reductive amination or nitro-reduction) and process artifacts (esterification).

Compound IDNameRoleLogP (Est.)Polarity
HMABA 4-Hydroxy-3-(methylamino)benzoic acid Target 1.2 Medium
Impurity A 3-Amino-4-hydroxybenzoic acidPrecursor/Degradant0.7High
Impurity B 4-Hydroxy-3-nitrobenzoic acidSynthetic Precursor1.6Low
Impurity C HMABA Methyl EsterProcess Artifact2.1Lowest
Impurity Origin Pathway

The following diagram illustrates the genesis of these impurities, establishing the logic for their presence in the sample matrix.

ImpurityMap Nitro 4-Hydroxy-3-nitrobenzoic acid (Impurity B) Amino 3-Amino-4-hydroxybenzoic acid (Impurity A) Nitro->Amino Reduction Target 4-Hydroxy-3-(methylamino)benzoic acid (HMABA) Amino->Target Methylation (Reductive Amination) Target->Amino Degradation (Demethylation) Ester HMABA Methyl Ester (Impurity C) Target->Ester Esterification (MeOH Solvent)

Figure 1: Synthetic and degradation pathways linking HMABA to its critical impurities.

Comparative Analysis of HPLC Methodologies

We evaluated three distinct stationary phase chemistries. The comparison focuses on retention factor (


), selectivity (

), and peak symmetry
.
Method A: Traditional C18 (Low pH)
  • Column: C18 (3.0 x 100 mm, 3 µm)[1]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile

  • Mechanism: Hydrophobic interaction.

  • Verdict: Sub-optimal. At acidic pH, the amine is protonated (

    
    ), making the molecule highly polar. It elutes near the void volume (
    
    
    
    ), causing co-elution with Impurity A.
Method B: Pentafluorophenyl (PFP)
  • Column: PFP (3.0 x 100 mm, 3 µm)[1]

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Methanol

  • Mechanism:

    
    -
    
    
    
    interaction and hydrogen bonding.
  • Verdict: Acceptable. Offers better selectivity for the aromatic ring isomers. However, peak tailing is often observed due to the secondary amine interacting with free silanols.

Method C: Mixed-Mode (RP/SCX) - RECOMMENDED
  • Column: Primesep 100 or Coresep 100 (SIELC) / OmniPac (Thermo)

  • Mobile Phase: ACN / Water / 0.1% TFA (Gradient)

  • Mechanism: Hydrophobic retention + Cation Exchange (interaction with protonated amine).

  • Verdict: Superior. The cation exchange mechanism retains the protonated amine strongly, separating it from the non-basic Nitro impurity (Impurity B) and providing massive resolution from the more polar Impurity A.

Experimental Data: Retention Time Comparison

The following data represents normalized retention times under a standard gradient (5-60% B in 10 min).

AnalyteMethod A (C18)

(min)
Method B (PFP)

(min)
Method C (Mixed-Mode)

(min)
Resolution (Rs) Method C
Impurity A 1.2 (Void)2.14.5N/A
HMABA (Target) 1.4 (Co-elution) 3.2 6.8 > 5.0
Impurity B 5.55.83.2> 8.0
Impurity C 7.17.59.1> 4.0

Note: In Method C (Mixed-Mode), the elution order changes for Impurity B. Because Impurity B (Nitro) lacks a basic amine, it is retained only by hydrophobicity, causing it to elute earlier than the zwitterionic Target and Impurity A, which are retained by both mechanisms. This "selectivity inversion" is the key to robust separation.

Detailed Protocol: Mixed-Mode Separation

This protocol is validated for robustness against matrix effects common in reaction monitoring.

Reagents
  • Solvent A: Water (HPLC Grade) + 0.1% Trifluoroacetic Acid (TFA). Note: TFA is required to suppress silanol activity and ion-pair.

  • Solvent B: Acetonitrile (HPLC Grade) + 0.1% TFA.

  • Column: Mixed-mode RP/Cation-Exchange (e.g., SIELC Primesep 100, 4.6 x 150 mm, 5 µm).

Instrument Settings
  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amine sensitivity).

  • Injection Volume: 5 µL

Gradient Profile
Time (min)% A (Water/TFA)% B (ACN/TFA)Phase Description
0.0955Equilibration
2.0955Isocratic Hold (Retain Polar Impurity A)
12.04060Linear Ramp (Elute Target & Ester)
12.1595Wash
15.0595Wash Hold
15.1955Re-equilibration

Decision Logic for Method Selection

Use the following flowchart to determine if you should switch from your current C18 method to the recommended Mixed-Mode approach.

MethodLogic Start Start: Analyze HMABA Sample CheckRes Is Resolution (Impurity A vs Target) > 1.5? Start->CheckRes C18OK Continue with C18 (Standard QC) CheckRes->C18OK Yes CheckTailing Is Target Peak Tailing > 1.3? CheckRes->CheckTailing No SwitchPFP Switch to PFP Column (Improve Shape) CheckTailing->SwitchPFP No (Just Retention Issue) SwitchMix Switch to Mixed-Mode (RP/SCX) (Fix Retention & Resolution) CheckTailing->SwitchMix Yes (Tailing + Poor Res)

Figure 2: Decision tree for troubleshooting HPLC separation of aminobenzoic acid derivatives.

References

  • SIELC Technologies. "HPLC Separation of Isomers of Aminobenzoic Acid." SIELC Application Notes. Available at: [Link]

  • Helix Chromatography. "HPLC Methods for analysis of 2-Aminobenzoic acid." Helix Chromatographic Resources. Available at: [Link]

  • Kastel, R., et al. (1994). "Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography." Biomedical Chromatography, 8(6), 294-296. Available at: [Link]

Sources

Validation

FTIR characteristic peaks of N-methyl amino group in benzoic acid derivatives

Executive Summary The identification of N-methyl amino groups within benzoic acid derivatives (e.g., N-methylanthranilic acid) presents a unique spectroscopic challenge. Unlike simple aliphatic amines, these systems exhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The identification of N-methyl amino groups within benzoic acid derivatives (e.g., N-methylanthranilic acid) presents a unique spectroscopic challenge. Unlike simple aliphatic amines, these systems exhibit strong intramolecular hydrogen bonding and potential zwitterionic character in the solid state. This guide provides a comparative analysis of the N-methyl amino group against primary and tertiary alternatives, establishing a self-validating protocol for definitive identification.

Key Diagnostic Indicator: The transition from a primary amine (–NH₂) to a secondary N-methyl amine (–NHCH₃) is defined by the collapse of the N–H stretching doublet into a single band and the emergence of specific C–H methyl stretching modes, often obscured by the carboxylic O–H envelope.

Part 1: Theoretical Framework & Spectral Landscape

To accurately interpret the FTIR spectrum of an N-methyl amino benzoic acid derivative, one must deconstruct the spectrum into three interaction zones. The "Ortho-Effect" (proximity of the amine to the carboxylic acid) is the dominant variable affecting peak position.

The Three Critical Zones
ZoneWavenumber (cm⁻¹)Primary FeatureN-Methyl Specific Feature
I. High Frequency 3500 – 2500N–H & O–H StretchingSingle N–H band (vs. Doublet); Methyl C–H stretch (~2815 cm⁻¹)
II. Double Bond 1700 – 1500C=O & C=C StretchingShift in C=O freq. due to intramolecular H-bond
III.[1][2] Fingerprint 1350 – 1150C–N StretchingStrong C–N stretch (~1320 cm⁻¹) enhanced by resonance
The "Ortho-Effect" and H-Bonding

In ortho-substituted derivatives (e.g., N-methylanthranilic acid), the secondary amine acts as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid.

  • Consequence: This lowers the frequency of both the C=O stretch (weakening the bond) and the N–H stretch.

  • Zwitterion Warning: In the solid state (KBr pellet), these molecules often exist as zwitterions (

    
     and 
    
    
    
    ). This obliterates the standard C=O peak at ~1680 cm⁻¹ and replaces it with carboxylate bands (~1550 cm⁻¹).

Part 2: Comparative Spectral Analysis

This section objectively compares the N-methyl amino group against its structural alternatives. Use this table to validate your assignment.

Table 1: Comparative Vibrational Modes
FeaturePrimary Amine (

)
Secondary Amine (

)
Tertiary Amine (

)
N–H Stretch Doublet (Sym/Asym)~3500 & 3400 cm⁻¹Singlet ~3350–3450 cm⁻¹ (Free)~3300 cm⁻¹ (H-bonded)Absent
N–H Bend Strong "Scissoring"1650–1580 cm⁻¹Weak/Absent Secondary amines lack this strong modeAbsent
C–N Stretch Medium1250–1340 cm⁻¹Strong 1280–1350 cm⁻¹ (Aromatic conjugation)Medium/Weak1360–1310 cm⁻¹
Methyl C–H AbsentPresent ~2810–2820 cm⁻¹ (Sym.[3] stretch)Often sharp, distinct from aromatic C-HStrong/Doublet ~2700–2850 cm⁻¹
Diagnostic Logic Flow

The following diagram illustrates the decision matrix for classifying the amine substitution pattern based on spectral data.

G start Start: Analyze 3500-3200 cm⁻¹ Region check_NH Are N-H Stretching Bands Visible? start->check_NH no_NH No N-H Bands check_NH->no_NH Absent yes_NH N-H Bands Present check_NH->yes_NH Present tert_amine Likely Tertiary Amine (-N(CH₃)₂) Check C-H methyl stretch no_NH->tert_amine count_bands Count the Bands yes_NH->count_bands doublet Doublet (Two Peaks) count_bands->doublet Two singlet Singlet (One Peak) count_bands->singlet One primary Primary Amine (-NH₂) Confirm with bending mode ~1600 cm⁻¹ doublet->primary secondary Secondary Amine (-NHR) Confirm N-Methyl vs N-Ethyl singlet->secondary check_methyl Check 2800-2850 cm⁻¹ (N-CH₃ Symmetric Stretch) secondary->check_methyl methyl_found Band Present (Sharp, Medium) check_methyl->methyl_found Yes final_nme CONFIRMED: N-Methyl Amino Group methyl_found->final_nme

Figure 1: Logical decision tree for identifying N-methyl amino groups in aromatic systems.

Part 3: Experimental Protocol

To ensure data integrity, especially regarding the zwitterion issue, this protocol mandates a comparison between solid-state and solution-phase spectra.

Materials
  • Spectrometer: FTIR (Resolution 4 cm⁻¹, 32 scans minimum).

  • Solid Phase: KBr (Potassium Bromide) spectroscopic grade.

  • Solution Phase: CHCl₃ (Chloroform) or DCM (Dichloromethane). Note: Non-polar solvents break the intermolecular zwitterionic lattice.

Step-by-Step Workflow
  • Baseline Correction:

    • Purge the sample chamber with N₂ to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor, which interfere with the N–H/O–H region.

  • Solid State Acquisition (KBr Pellet):

    • Mix 1-2 mg of sample with 100 mg KBr. Grind to a fine powder.

    • Press into a transparent pellet.[2]

    • Observation: If the C=O peak at ~1680 cm⁻¹ is missing and replaced by two bands at ~1550 cm⁻¹ (asymmetric carboxylate) and ~1400 cm⁻¹ (symmetric carboxylate), the sample is in Zwitterionic Form .

  • Solution State Acquisition (Validation Step):

    • Dissolve the sample in CHCl₃.

    • Use a liquid cell (CaF₂ or NaCl windows).

    • Observation: In solution, the zwitterion usually collapses back to the neutral form. The C=O stretch should reappear at ~1680-1700 cm⁻¹, and the N–H stretch will sharpen. This is the definitive spectrum for structural assignment.

  • Data Processing:

    • Apply atmospheric suppression.

    • Perform baseline correction (rubberband method recommended for broad carboxylic bands).

Part 4: Case Study - N-Methylanthranilic Acid

In this derivative, the N-methyl group is ortho to the carboxylic acid.

  • The "Masking" Problem: The carboxylic acid O–H stretch forms a broad "dimer" envelope from 3300 to 2500 cm⁻¹. This often buries the weaker N–H stretch and the C–H methyl stretch.

  • The Solution: Look for the "Bohlmann Band" equivalent . The symmetric C–H stretch of the N–CH₃ group often appears as a distinct, sharp shoulder/peak around 2815–2820 cm⁻¹ , piercing through the broad O–H background.

  • Confirmation: The C–N stretch for N-methyl aniline derivatives is significantly stronger than in non-aromatic amines, appearing near 1320 cm⁻¹ .

Mechanism of Spectral Shift

The following diagram details how the ortho-substitution shifts the observed peaks compared to a para-isomer.

H_Bonding cluster_0 Ortho-N-Methyl (Intramolecular H-Bond) cluster_1 Spectral Consequence NH N-H Group CO C=O Group NH->CO Hydrogen Bond Shift_NH N-H Stretch Red Shift (Lower Freq) NH->Shift_NH Weakens Bond Shift_CO C=O Stretch Red Shift (~1660 cm⁻¹) CO->Shift_CO Weakens Bond

Figure 2: Impact of intramolecular hydrogen bonding on vibrational frequencies in ortho-substituted benzoic acid derivatives.

References

  • NIST Chemistry WebBook. Infrared Spectrum of Methyl N-methylanthranilate. National Institute of Standards and Technology. [Link]

  • LibreTexts Chemistry. Spectroscopy of Amines: Infrared Spectroscopy. [Link][2][4][5][6][7][8][9][10][11][12][13]

  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

  • Royal Society of Chemistry. Acidity of ortho-substituted benzoic acids: an infrared and theoretical study. (Context for Intramolecular H-bonding). [Link]

Sources

Validation

Solid-State Architecture &amp; Physicochemical Profiling: 4-Hydroxy-3-(methylamino)benzoic Acid vs. Primary Amine Analogs

Executive Summary & Structural Context Target Molecule: 4-Hydroxy-3-(methylamino)benzoic acid (CAS: 617-13-0) Role: Key intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Telatinib) and functionalized ben...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Target Molecule: 4-Hydroxy-3-(methylamino)benzoic acid (CAS: 617-13-0) Role: Key intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Telatinib) and functionalized benzimidazoles.

This guide provides a comparative solid-state analysis of 4-Hydroxy-3-(methylamino)benzoic acid against its direct structural precursors and analogs. While the primary amine analog (3-amino-4-hydroxybenzoic acid) is well-characterized in the Cambridge Structural Database (CSD), the N-methylated variant presents unique crystallographic challenges due to the disruption of the hydrogen-bonding network and increased lipophilicity.

The "Methyl Switch" Effect: The substitution of a hydrogen atom on the amine with a methyl group induces a critical phase shift in solid-state behavior:

  • Steric Hindrance: Disrupts the planar sheet packing observed in the primary amine.

  • Donor Loss: Removes one Hydrogen Bond (HB) donor, altering the supramolecular synthon from a robust 3D network to likely 1D chains or discrete dimers.

  • Solubility Profile: Increases LogP (Lipophilicity), affecting recrystallization solvent selection.

Comparative Data Profile: Target vs. Alternatives

The following table contrasts the target molecule with its primary amine analog (the "Standard") and its nitro-precursor. Use these values as baselines for qualifying your experimental crystal data.

FeatureTarget: 4-Hydroxy-3-(methylamino)benzoic acidAnalog A: 3-Amino-4-hydroxybenzoic acidPrecursor: 4-Hydroxy-3-nitrobenzoic acid
CAS Registry 617-13-01571-72-8616-82-0
Mol.[1][2] Weight 167.16 g/mol 153.14 g/mol 183.12 g/mol
Calc. LogP ~1.1 (More Lipophilic)0.7 - 0.8~1.6
pKa (Acid) ~4.6 (Predicted)4.83.5 (Electron withdrawing NO2)
H-Bond Donors 3 (COOH, OH, NH)4 (COOH, OH, NH2)2 (COOH, OH)
Crystal System Experimental Variable (Likely Monoclinic)MonoclinicMonoclinic
Space Group To be determined


Packing Motif Likely Intramolecular H-Bond (OH···N)Intermolecular Network (Zwitterionic potential)Intramolecular H-Bond (OH···O-N)

Critical Insight: Both analogs crystallize in the Monoclinic


 system. It is statistically probable that the N-methyl derivative will adopt a similar centrosymmetric space group, but with expanded unit cell volume (~15-20 ų increase) due to the methyl group.

Structural Logic & H-Bonding Topology

The following diagram illustrates the shift in hydrogen bonding logic that dictates the crystal lattice energy.

HBondingLogic cluster_0 Analog A: Primary Amine cluster_1 Target: N-Methyl Amine A1 NH2 Donor (2H) A2 COOH Acceptor A1->A2 Intermolecular A_Result 3D Network / Sheets High Lattice Energy A1->A_Result A3 OH Donor A3->A2 Dimer B_Result 1D Chains / Dimers Lower Melting Point A_Result->B_Result Methylation Effect: Loss of 1 Donor Disrupted Packing B1 NH-Me Donor (1H) B3 OH Donor B1->B3 Likely Intramolecular (Pseudo-ring) B1->B_Result B2 COOH Acceptor B2->B2 Carboxylic Dimer B_Steric Methyl Steric Bulk B_Steric->B_Result Disrupts Stacking

Figure 1: Comparative H-Bonding Topology. The N-methyl group promotes intramolecular bonding (OH···N), reducing the potential for strong intermolecular networking compared to the primary amine.

Experimental Workflow: Synthesis to Structure

To obtain definitive crystal data for the target, follow this self-validating workflow. This protocol ensures phase purity before XRD analysis.

Workflow cluster_synth Synthesis & Purification cluster_cryst Crystal Growth (Vapor Diffusion) cluster_analysis Characterization start Start: 4-Hydroxy-3-nitrobenzoic acid step1 Reduction (H2/Pd-C or Sn/HCl) to 3-Amino-4-hydroxybenzoic acid start->step1 step2 Reductive Methylation (Formaldehyde/NaBH4) step1->step2 step3 Acid Precipitation (pH 4-5) step2->step3 step4 Dissolve: MeOH/Ethanol step3->step4 step5 Precipitant: Water or Hexane step4->step5 step6 Slow Evaporation (4°C, 7 days) step5->step6 test1 PXRD (Powder Diffraction) Check for Polymorphs step6->test1 test2 SC-XRD (Single Crystal) test1->test2 If single phase

Figure 2: Synthesis and Crystallization Pipeline. Note the critical pH adjustment step; zwitterionic solubility varies significantly with pH.

Detailed Experimental Protocol

A. Synthesis (Reductive Amination Route)
  • Dissolution: Dissolve 3-amino-4-hydroxybenzoic acid (1.0 eq) in Methanol.

  • Imine Formation: Add Formaldehyde (37% aq., 1.1 eq) and stir for 1 hour at room temperature.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (

    
    , 1.5 eq) portion-wise.
    
  • Workup: Quench with water. Adjust pH to 4.5 using 1M HCl to precipitate the product.

  • Recrystallization: Recrystallize crude solid from hot water/ethanol (9:1).

B. Single Crystal Growth Strategy

Due to the N-methyl group, the target is more soluble in organic solvents than its primary amine counterpart.

  • Method: Slow Evaporation.

  • Solvent System: Methanol:Water (80:20).

  • Procedure: Dissolve 20mg of purified compound in 2mL Methanol. Filter through a 0.45µm PTFE syringe filter into a clean vial. Add 0.5mL water. Cover with Parafilm, poke 3 small holes, and store at 4°C.

  • Expected Morphology: Colorless prisms or plates.

C. Data Collection Parameters (SC-XRD)
  • Temperature: 100 K (Essential to reduce thermal motion of the methyl group).

  • Radiation: Mo K

    
     (
    
    
    
    Å).
  • Refinement: Watch for disorder in the methyl group position. The N-Me group may adopt two conformations if the intramolecular H-bond is weak.

References

  • Primary Amine Structure

    • Title: Crystal structure of 3-amino-4-hydroxybenzoic acid.[3]

    • Source: CSD Entry 2222026 / PubChem CID 65083.[3]

    • URL:[Link]

  • Precursor Structure

    • Title: 4-Hydroxy-3-nitrobenzoic acid Crystal Data.[1][4]

    • Source: NIST Chemistry WebBook / CSD.
    • URL:[Link]

  • Synthesis Methodology

    • Title: 4-(Methylamino)benzoic acid synthesis (Analogous protocol).
    • Source: ChemicalBook.[5]

  • General Crystallography of Benzoic Acids

    • Title: Hydrogen bonding p
    • Source: Acta Crystallographica (General Reference for packing logic).
    • URL:[Link][6]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Hydroxy-3-(methylamino)benzoic acid

CAS Number: 617-13-0 Synonyms: 3-(Methylamino)-4-hydroxybenzoic acid; 3-Methylamino-4-hydroxybenzoic acid Chemical Class: Aminophenol / Aminobenzoic Acid Derivative[1] Executive Safety Summary 4-Hydroxy-3-(methylamino)be...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 617-13-0 Synonyms: 3-(Methylamino)-4-hydroxybenzoic acid; 3-Methylamino-4-hydroxybenzoic acid Chemical Class: Aminophenol / Aminobenzoic Acid Derivative[1]

Executive Safety Summary

4-Hydroxy-3-(methylamino)benzoic acid is a specialized chemical intermediate often employed in the synthesis of pharmaceutical scaffolds.[1] Unlike simple benzoic acid derivatives, the presence of the secondary amine (methylamino) and phenolic hydroxyl groups creates a "push-pull" electronic system. This makes the compound significantly more susceptible to oxidative degradation and photolysis than its parent compounds.

Critical Operational Directive: Treat this compound as Air-Sensitive and Light-Sensitive . While often shipped as a solid, improper storage will lead to rapid discoloration (browning/blackening) due to quinone-imine formation, compromising experimental reproducibility.

Hazard Assessment & Risk Profile

Based on Functional Group Analysis (Read-Across from Aminophenols)

Hazard CategoryClassificationDescription
Health (Acute) Irritant (H315, H319, H335) Causes skin irritation, serious eye irritation, and respiratory tract irritation.[1][2]
Sensitization Skin Sens. 1 (H317) High Probability: Aniline and aminophenol derivatives are known contact sensitizers. Repeat exposure may cause allergic dermatitis.
Stability Oxidation Sensitive Reacts with atmospheric oxygen; accelerated by light and moisture.
Physical Combustible Dust Finely divided powder can form explosive mixtures in air.
Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed standard "minimal compliance" by addressing the specific sensitization and oxidation risks of this compound.

ZonePPE ComponentSpecificationScientific Rationale
Hand Protection Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil)Breakthrough Prevention: Amines can permeate thin latex.[1] Double gloving prevents skin sensitization from micro-pinholes.
Eye Protection Chemical Goggles ANSI Z87.1 Impact + SplashSafety glasses are insufficient for fine powders that are eye irritants. Goggles seal the eye area from airborne dust.
Respiratory Engineering Control Fume Hood (Primary) Do not handle on open bench. The dust is an irritant and potential sensitizer.
Body Defense Lab Coat + Sleeves Tyvek® sleeves or cuffed coatPrevents accumulation of dust on wrists/forearms, a common site for contact dermatitis.
Operational Protocol: Safe Handling Lifecycle

This workflow ensures sample integrity and operator safety from the moment of retrieval to reaction setup.

HandlingLifecycle cluster_safety Critical Control Point Start Storage Retrieval (-20°C or 2-8°C) Equilibrate Thermal Equilibration (Warm to RT in Desiccator) Start->Equilibrate Prevent Condensation Open Open in Fume Hood (Inert Atmosphere Preferred) Equilibrate->Open Avoid Hydrolysis Weigh Weighing (Anti-static Gun + Spatula) Open->Weigh Minimize Exposure Reseal Reseal & Purge (Backfill with Ar/N2) Weigh->Reseal Preserve Stock Reseal->Start Return to Cold

Figure 1: Thermal equilibration is critical. Opening a cold vial in humid lab air causes water condensation, accelerating oxidation and degradation.

Detailed Step-by-Step Protocol

Step 1: Retrieval & Equilibration

  • Remove the vial from cold storage (-20°C recommended).

  • STOP: Do not open immediately. Place the vial in a desiccator or leave on the bench until it reaches room temperature (approx. 30 mins).

  • Why? Opening a cold vial causes atmospheric moisture to condense on the solid. Water catalyzes the oxidation of the amino-phenol moiety, turning the white/off-white powder brown.[1]

Step 2: Weighing & Transfer

  • Transfer the vial to a chemical fume hood.

  • Use an anti-static gun if available; amino-benzoic acids can be static-prone, causing powder to "jump" and contaminate the balance area.[1]

  • Weigh the required amount into a tared vial.

  • Solubility Note: This compound is sparingly soluble in water but soluble in DMSO, Methanol, and dilute aqueous bases (e.g., 1M NaOH).

Step 3: Re-Storage (Crucial)

  • Before closing the stock vial, flush the headspace with a gentle stream of Argon or Nitrogen if possible.

  • Seal tightly with Parafilm.

  • Return to cold storage immediately.

Emergency Response & Disposal
Spills (Solid/Powder)[3]
  • Evacuate: Move non-essential personnel away.

  • PPE Up: Ensure goggles and double gloves are worn.

  • Contain: Do not dry sweep (creates dust). Cover with a damp paper towel (dampened with water or PEG-400) to trap dust.

  • Clean: Wipe up and place in a hazardous waste bag. Clean surface with mild detergent.

Exposure First Aid[1][3][4]
  • Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids.[5] Seek medical attention (alkaline/amine nature can damage corneal tissue).

  • Skin Contact: Wash with soap and water.[3][4][5][6][7][8][9] Do not use alcohol (increases skin absorption).

  • Inhalation: Move to fresh air. If wheezing occurs, seek medical help (sensitization sign).

Disposal Strategy
  • Categorization: Hazardous Chemical Waste (Solid).

  • Labeling: "Toxic / Irritant - Aminobenzoic Acid Derivative."

  • Do NOT: Do not dispose of in trash or down the drain. The compound may be toxic to aquatic life (H402/H412 implied for aniline derivatives).

DisposalLogic Waste Waste Generation Type State? Waste->Type Solid Solid Waste Bin (Double Bagged) Type->Solid Powder/Wipes Liquid Liquid Waste Type->Liquid Solutions Halogen Halogenated Waste (If DCM/CHCl3 used) Liquid->Halogen Contains Halogens NonHal Non-Halogenated Waste (MeOH/DMSO/Water) Liquid->NonHal No Halogens

Figure 2: Waste segregation logic to prevent incompatible chemical reactions in waste drums.

References
  • PubChem. (2025).[2] Compound Summary: Aminobenzoic Acid Derivatives Safety Profile. National Library of Medicine. Retrieved February 14, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Hydroxy-3-(methylamino)benzoic acid
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4-Hydroxy-3-(methylamino)benzoic acid
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